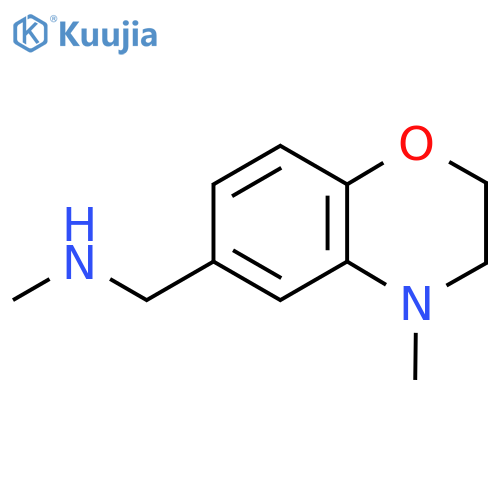Cas no 1267626-72-1 (methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine)

1267626-72-1 structure
商品名:methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine
methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine 化学的及び物理的性質
名前と識別子
-
- methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine
- methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine
- EN300-1850289
- 1267626-72-1
-
- インチ: 1S/C11H16N2O/c1-12-8-9-3-4-11-10(7-9)13(2)5-6-14-11/h3-4,7,12H,5-6,8H2,1-2H3
- InChIKey: HOLBNUMGHKRPNG-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C)C2C=C(CNC)C=CC1=2
計算された属性
- せいみつぶんしりょう: 192.126263138g/mol
- どういたいしつりょう: 192.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 24.5Ų
methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1850289-1.0g |
methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine |
1267626-72-1 | 1g |
$1357.0 | 2023-06-01 | ||
| Enamine | EN300-1850289-0.25g |
methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine |
1267626-72-1 | 0.25g |
$1249.0 | 2023-09-19 | ||
| Enamine | EN300-1850289-0.05g |
methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine |
1267626-72-1 | 0.05g |
$1140.0 | 2023-09-19 | ||
| Enamine | EN300-1850289-2.5g |
methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine |
1267626-72-1 | 2.5g |
$2660.0 | 2023-09-19 | ||
| Enamine | EN300-1850289-10g |
methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine |
1267626-72-1 | 10g |
$5837.0 | 2023-09-19 | ||
| Enamine | EN300-1850289-5g |
methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine |
1267626-72-1 | 5g |
$3935.0 | 2023-09-19 | ||
| Enamine | EN300-1850289-10.0g |
methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine |
1267626-72-1 | 10g |
$5837.0 | 2023-06-01 | ||
| Enamine | EN300-1850289-0.5g |
methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine |
1267626-72-1 | 0.5g |
$1302.0 | 2023-09-19 | ||
| Enamine | EN300-1850289-5.0g |
methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine |
1267626-72-1 | 5g |
$3935.0 | 2023-06-01 | ||
| Enamine | EN300-1850289-0.1g |
methyl[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amine |
1267626-72-1 | 0.1g |
$1195.0 | 2023-09-19 |
methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine 関連文献
-
2. Book reviews
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
1267626-72-1 (methyl(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methylamine) 関連製品
- 68551-17-7(Isoalkanes, C10-13)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
